molecular formula C11H17NOSi B14507763 1-(4-Methoxyphenyl)-N-(trimethylsilyl)methanimine CAS No. 64187-51-5

1-(4-Methoxyphenyl)-N-(trimethylsilyl)methanimine

Cat. No.: B14507763
CAS No.: 64187-51-5
M. Wt: 207.34 g/mol
InChI Key: JASKQCNAINFQAD-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-N-(trimethylsilyl)methanimine is an organic compound characterized by the presence of a methoxyphenyl group and a trimethylsilyl group attached to a methanimine backbone

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)-N-(trimethylsilyl)methanimine typically involves the reaction of 4-methoxybenzaldehyde with trimethylsilylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the imine bond. The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve efficiency and reduce costs. These methods often include continuous flow processes and the use of automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-N-(trimethylsilyl)methanimine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state products. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the imine group to an amine group. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, where it is replaced by other functional groups. Reagents such as halides and organometallic compounds are commonly used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction typically produces amines.

Scientific Research Applications

1-(4-Methoxyphenyl)-N-(trimethylsilyl)methanimine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: This compound can be used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use in drug design and development.

    Industry: It is used in the production of advanced materials, such as polymers and coatings, where its chemical properties contribute to improved performance and durability.

Mechanism of Action

The mechanism by which 1-(4-Methoxyphenyl)-N-(trimethylsilyl)methanimine exerts its effects involves interactions with specific molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the trimethylsilyl group can enhance the compound’s stability and lipophilicity. These interactions can influence the compound’s binding affinity and specificity for its targets, thereby modulating its biological activity.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-N-(trimethylsilyl)methanimine can be compared with other similar compounds, such as:

    4-Methoxyphenylethynyl trimethylsilane: This compound also contains a methoxyphenyl group and a trimethylsilyl group but differs in its ethynyl linkage.

    (S)-1-(4-Methoxyphenyl)ethylamine: This compound features a methoxyphenyl group attached to an ethylamine backbone, highlighting differences in the functional groups and overall structure.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

64187-51-5

Molecular Formula

C11H17NOSi

Molecular Weight

207.34 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-trimethylsilylmethanimine

InChI

InChI=1S/C11H17NOSi/c1-13-11-7-5-10(6-8-11)9-12-14(2,3)4/h5-9H,1-4H3

InChI Key

JASKQCNAINFQAD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=N[Si](C)(C)C

Origin of Product

United States

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